molecular formula C5H11ClN2O B6250580 [(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloride CAS No. 179684-70-9

[(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloride

Cat. No.: B6250580
CAS No.: 179684-70-9
M. Wt: 150.6
InChI Key:
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Description

[(2R)-5-Iminopyrrolidin-2-yl]methanol hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by a pyrrolidine ring with an imine group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and formaldehyde.

    Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the imine group. A common method involves the condensation of pyrrolidine with formaldehyde in the presence of hydrochloric acid.

    Purification: The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R)-5-Iminopyrrolidin-2-yl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine or hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles, such as amines or thiols, can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Aldehydes and Carboxylic Acids: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Pyrrolidines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, [(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloride is used as an intermediate in the synthesis of complex organic molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a building block for the synthesis of bioactive molecules that may exhibit antimicrobial or antiviral properties.

Medicine

In the medical field, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific enzymes or receptors involved in various diseases.

Industry

Industrially, this compound is valuable in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a useful intermediate in the large-scale synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of [(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    [(2S)-5-Iminopyrrolidin-2-yl]methanol hydrochloride: A stereoisomer with similar chemical properties but different biological activity.

    [(2R)-5-Iminopyrrolidin-2-yl]ethanol hydrochloride: A compound with an ethyl group instead of a hydroxymethyl group, affecting its reactivity and applications.

    [(2R)-5-Iminopyrrolidin-2-yl]methanol sulfate: A sulfate salt with different solubility and stability characteristics.

Uniqueness

[(2R)-5-Iminopyrrolidin-2-yl]methanol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable tool in synthetic and medicinal chemistry.

Properties

CAS No.

179684-70-9

Molecular Formula

C5H11ClN2O

Molecular Weight

150.6

Purity

95

Origin of Product

United States

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